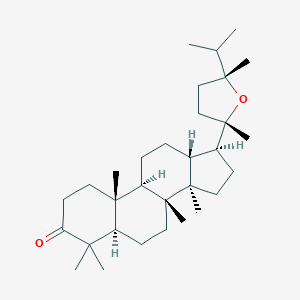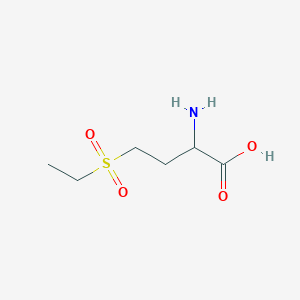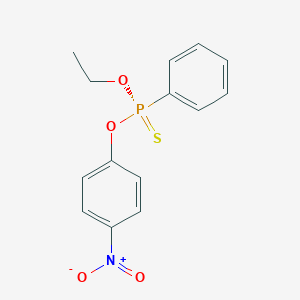
5,6-Dihydrodibenzo(a,g)quinolizinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydrodibenzo(a,g)quinolizinium is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a heterocyclic aromatic organic compound that has been synthesized using various methods. It has been found to have several biochemical and physiological effects and has been used in various lab experiments.
Mechanism of Action
The mechanism of action of 5,6-Dihydrodibenzo(a,g)quinolizinium is not fully understood. However, it has been found to interact with DNA and RNA by intercalation, which is the insertion of the compound between the base pairs of the nucleic acids. This interaction can lead to the inhibition of DNA and RNA synthesis, which is believed to be the mechanism behind the anti-cancer properties of the compound.
Biochemical and Physiological Effects:
5,6-Dihydrodibenzo(a,g)quinolizinium has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, which is programmed cell death, in cancer cells. It has also been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. Additionally, it has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress in cells.
Advantages and Limitations for Lab Experiments
The advantages of using 5,6-Dihydrodibenzo(a,g)quinolizinium in lab experiments include its ability to detect nucleic acids and proteins, its potential anti-cancer properties, and its potential applications in photodynamic therapy. However, there are also limitations to using this compound in lab experiments. One limitation is that it can be toxic to cells at high concentrations, which can affect the accuracy of the results. Additionally, the synthesis of the compound can be challenging and time-consuming, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 5,6-Dihydrodibenzo(a,g)quinolizinium. One direction is to further investigate its potential applications in photodynamic therapy. Another direction is to study its interactions with other biomolecules, such as lipids and carbohydrates. Additionally, the development of new synthesis methods and the optimization of existing methods can lead to increased yields and better purity of the compound. Further research can also lead to a better understanding of the mechanism of action of the compound and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 5,6-Dihydrodibenzo(a,g)quinolizinium is a heterocyclic aromatic organic compound that has been extensively studied for its potential applications in scientific research. It has been synthesized using various methods and has been found to have several biochemical and physiological effects. Its potential applications include the detection of nucleic acids and proteins, anti-cancer properties, and potential applications in photodynamic therapy. However, there are also limitations to using this compound in lab experiments, including its toxicity at high concentrations and the challenging synthesis process. Further research can lead to a better understanding of the compound's mechanism of action and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 5,6-Dihydrodibenzo(a,g)quinolizinium can be achieved through various methods. One of the most common methods is the condensation reaction between 2-aminobiphenyl and 1,2-dihydrophenanthrene-4,5-dione. Another method involves the reaction of 2-aminobiphenyl with 1,2-dihydrophenanthrene-9,10-dione. The yield of the synthesis reaction can be increased by using a specific catalyst or by optimizing the reaction conditions.
Scientific Research Applications
5,6-Dihydrodibenzo(a,g)quinolizinium has been extensively studied for its potential applications in scientific research. This compound has been used as a fluorescent probe for the detection of nucleic acids and proteins. It has also been used as a potential anti-cancer agent due to its ability to inhibit the proliferation of cancer cells. Additionally, it has been studied for its potential applications in the field of photodynamic therapy.
properties
CAS RN |
19716-69-9 |
|---|---|
Molecular Formula |
C17H14N+ |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium |
InChI |
InChI=1S/C17H14N/c1-2-7-15-12-18-10-9-13-5-3-4-8-16(13)17(18)11-14(15)6-1/h1-8,11-12H,9-10H2/q+1 |
InChI Key |
UICBHOXXGLYZJH-UHFFFAOYSA-N |
SMILES |
C1C[N+]2=CC3=CC=CC=C3C=C2C4=CC=CC=C41 |
Canonical SMILES |
C1C[N+]2=CC3=CC=CC=C3C=C2C4=CC=CC=C41 |
synonyms |
2,3,11-trimethoxy-5,6,13,13a-tetrahydro-8H-dibenzo(a,g)quinolizine protoberberine protoberberine hydroxide protoberberine iodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)


![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)
![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide](/img/structure/B11618.png)



